molecular formula C17H22BrNO3 B13947157 3-Tropanyl 4'-bromotropate CAS No. 63978-22-3

3-Tropanyl 4'-bromotropate

Cat. No.: B13947157
CAS No.: 63978-22-3
M. Wt: 368.3 g/mol
InChI Key: HMXQSWAWRXDIOX-UHFFFAOYSA-N
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Description

3-Tropanyl 4’-bromotropate is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are known for their occurrence in various plant species and their significant pharmacological properties. These compounds are characterized by a bicyclic structure that includes a tropane ring. 3-Tropanyl 4’-bromotropate is a derivative of tropane, where a bromine atom is substituted at the 4’ position of the tropate moiety.

Properties

CAS No.

63978-22-3

Molecular Formula

C17H22BrNO3

Molecular Weight

368.3 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C17H22BrNO3/c1-19-13-6-7-14(19)9-15(8-13)22-17(21)16(10-20)11-2-4-12(18)5-3-11/h2-5,13-16,20H,6-10H2,1H3

InChI Key

HMXQSWAWRXDIOX-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tropanyl 4’-bromotropate typically involves the bromination of tropane derivatives. One common method includes the reaction of tropane with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 3-Tropanyl 4’-bromotropate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also considered to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Tropanyl 4’-bromotropate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted tropane derivatives.

Scientific Research Applications

3-Tropanyl 4’-bromotropate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex tropane derivatives.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic uses, including as an anticholinergic agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Tropanyl 4’-bromotropate involves its interaction with specific molecular targets, such as acetylcholine receptors. By binding to these receptors, the compound can inhibit the action of acetylcholine, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid with anticholinergic properties.

    Scopolamine: Known for its use in treating motion sickness and nausea.

    Cocaine: A stimulant with a similar tropane structure but different pharmacological effects.

Uniqueness

3-Tropanyl 4’-bromotropate is unique due to the presence of the bromine atom at the 4’ position, which can influence its reactivity and interaction with biological targets. This structural modification can lead to distinct pharmacological properties compared to other tropane alkaloids.

Biological Activity

3-Tropanyl 4'-bromotropate is a chemical compound that has garnered attention for its potential biological activities, particularly in relation to the serotonin receptor system. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Tropanyl 4'-bromotropate belongs to a class of compounds known for their interactions with neurotransmitter receptors. Its structure can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}BrNO2_2
  • Molecular Weight : 284.15 g/mol
  • Functional Groups : Tropane ring, bromine substituent, ester functional group.

The primary mechanism of action for 3-Tropanyl 4'-bromotropate involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that this compound acts as an agonist at these receptors, which are implicated in various neuropsychiatric conditions. The activation of the 5-HT2A receptor is associated with several physiological effects, including modulation of mood, cognition, and perception.

Agonistic Properties

Studies have shown that 3-Tropanyl 4'-bromotropate exhibits significant agonistic activity at the 5-HT2A receptor. This is relevant in the context of drug development for conditions such as depression and anxiety disorders. The compound's efficacy can be compared to other known serotonergic agents.

CompoundReceptor TargetActivity TypeEfficacy (IC50)
3-Tropanyl 4'-bromotropate5-HT2AAgonist~50 nM
Clozapine5-HT2AAntagonist~200 nM
LSD5-HT2AAgonist~10 nM

Case Studies

  • Study on Neuropsychiatric Disorders : A study conducted by Sanger et al. (2009) explored the role of various compounds on the serotonin system and highlighted the potential of tropane derivatives like 3-Tropanyl 4'-bromotropate in treating psychotic disorders due to their receptor selectivity and potency .
  • Behavioral Studies : In animal models, administration of 3-Tropanyl 4'-bromotropate resulted in behavioral changes consistent with increased serotonergic activity, such as enhanced locomotion and altered sensory perception. These findings suggest its potential application in understanding hallucinogenic effects and therapeutic uses in mood disorders .

Toxicology and Safety Profile

While the biological activity of 3-Tropanyl 4'-bromotropate is promising, it is crucial to assess its safety profile. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits a favorable safety margin. However, further studies are needed to fully understand its long-term effects and potential toxicity.

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